REACTION_CXSMILES
|
[C:1]([Cu])#[N:2].Br[C:5]1[CH:19]=[CH:18][C:8]([C:9]([C:11]2[CH:16]=[CH:15][C:14](Br)=[CH:13][CH:12]=2)=[O:10])=[CH:7][CH:6]=1.[CH3:20][N:21](C=O)C>C(OCC)(=O)C>[C:20]([C:5]1[CH:19]=[CH:18][C:8]([C:9]([C:11]2[CH:16]=[CH:15][C:14]([C:1]#[N:2])=[CH:13][CH:12]=2)=[O:10])=[CH:7][CH:6]=1)#[N:21]
|
Name
|
CuCN
|
Quantity
|
8.13 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)C2=CC=C(C=C2)Br)C=C1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 13 hours
|
Duration
|
13 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
washed twice with 50% aqueous ethylenediamine solution, twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
three times with brine, dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C(=O)C2=CC=C(C=C2)C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |